molecular formula C9H14N4 B1484013 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098021-15-7

2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

Cat. No.: B1484013
CAS No.: 2098021-15-7
M. Wt: 178.23 g/mol
InChI Key: IRXSZJFMNKQLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with carbonyl compounds . Other strategies include multicomponent approaches, dipolar cycloadditions, and the use of heterocyclic systems .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions, thanks to their versatile structure. They can act as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

The title compound, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, has been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These serve as ortho-difunctional synthons for the cyclization into various condensed pyrazoles, demonstrating its utility in constructing complex pyrazole frameworks through efficient synthetic routes (Arbačiauskienė et al., 2011).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

A solvent-free method for synthesizing Pyrano[2,3-c]pyrazoles highlights an environmentally friendly approach to obtaining these products, showcasing the potential for sustainable practices in chemical synthesis. This method emphasizes the importance of green chemistry in the development of new materials and compounds (Al-Matar et al., 2010).

Intramolecular Nitrilimine Cycloaddition

Innovative synthesis of both substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes demonstrates a versatile method for creating complex heterocyclic systems. This technique underscores the compound's utility in facilitating diverse cycloaddition reactions for heterocycle synthesis (Winters et al., 2014).

Anticancer Properties

Exploration into the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole showcases the potential for therapeutic applications. The study focused on synthesizing and characterizing these derivatives, demonstrating their promising in vitro antiproliferative activity against cancer cells, which suggests potential for developing new anticancer agents (Jose, 2017).

Future Directions

The field of pyrazole derivatives is a dynamic one, with new compounds being synthesized and studied for their potential applications in various fields . The future directions for “2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” would depend on the results of further studies on this compound.

Properties

IUPAC Name

2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-13-8(9(10)11)6-4-3-5-7(6)12-13/h2-5H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSZJFMNKQLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCC2=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Reactant of Route 3
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Reactant of Route 4
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Reactant of Route 5
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Reactant of Route 6
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.